Isopicropodophyllone

Description

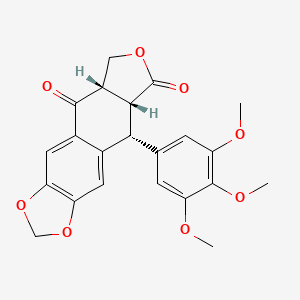

Structure

3D Structure

Properties

IUPAC Name |

(5aS,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-ZNOIYHFQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopicropodophyllone: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopicropodophyllone (PPP), a cyclolignan, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, focusing on its dual role as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade and as a potent inducer of mitotic catastrophe through microtubule depolymerization. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through two primary, and potentially interconnected, mechanisms:

-

IGF-1R Pathway Inhibition: this compound is a well-characterized inhibitor of the IGF-1R tyrosine kinase.[1][2][3] Inhibition of IGF-1R autophosphorylation by this compound leads to the downregulation of major downstream pro-survival and proliferative signaling pathways, namely the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2][4] This disruption of IGF-1R signaling contributes to the induction of apoptosis and cell cycle arrest.[1][3]

-

IGF-1R-Independent Microtubule Depolymerization: Emerging evidence has revealed a novel, IGF-1R-independent mechanism of action for this compound.[5][6][7] The compound directly interferes with microtubule dynamics, leading to microtubule depolymerization.[5][7] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation, resulting in a prolonged mitotic arrest, specifically in prometaphase, and ultimately leading to mitotic catastrophe and cell death.[5][7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Jurkat | T-lymphoblastic leukemia | 1.5 | 48 | [9] |

| Molt-3 | T-lymphoblastic leukemia | 1.0 | 48 | [9] |

| Uveal Melanoma Cell Lines (OCM-1, OCM-3, OCM-8, 92-1) | Uveal Melanoma | < 0.05 | Not Specified | [10] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Treatment | Fold Increase in Apoptosis | Reference |

| Jurkat | T-lymphoblastic leukemia | 2.0 µM for 48h | 7.5 | [9] |

| Molt-3 | T-lymphoblastic leukemia | 2.0 µM for 48h | 4.5 | [9] |

| HCC827GR | Non-Small Cell Lung Cancer | 0.2 µM for 48h | Not specified, but total apoptosis was 20.6% | [11] |

| HCC827GR | Non-Small Cell Lung Cancer | 0.3 µM for 48h | Not specified, but total apoptosis was 26.5% | [11] |

| HCC827GR | Non-Small Cell Lung Cancer | 0.4 µM for 48h | Not specified, but total apoptosis was 36.3% | [11] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| Jurkat | T-lymphoblastic leukemia | 2.0 µM for 24h and 48h | G2/M phase arrest | [9] |

| Molt-3 | T-lymphoblastic leukemia | 2.0 µM for 24h and 48h | G2/M phase arrest | [9] |

| Brain-seeking breast cancer cells (231Br and BT474 Br3) | Breast Cancer | 1 µg/mL for 48h | G2/M phase arrest | [12] |

| Rhabdomyosarcoma cell lines | Rhabdomyosarcoma | Not specified | G2/M phase arrest | [2] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 400 µL of PBS.

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks).[13]

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.[13]

-

Wash the cell pellet twice with PBS.

-

Resuspend the pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[13]

-

Add 400 µL of PI staining solution and mix well.[13]

-

Incubate at room temperature for 5 to 10 minutes, protected from light.

-

Analyze the samples by flow cytometry, recording at least 10,000 events per sample.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Thaw tubulin, GTP, and polymerization buffer on ice.

-

Prepare the reaction mixture on ice, containing tubulin (e.g., 2 mg/mL) in polymerization buffer supplemented with GTP (e.g., 1 mM).[4]

-

Add this compound at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor tubulin polymerization by measuring the increase in absorbance (turbidity) at 350 nm every 30 seconds for a specified period (e.g., 90 minutes).[2][14]

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This technique is used to detect and quantify changes in the phosphorylation status and total protein levels of key components of the PI3K/Akt and MAPK signaling pathways following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the mechanism of action of this compound.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Isopicropodophyllone: A Dual-Mechanism Anticancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopicropodophyllone, also known as Picropodophyllin (PPP), has emerged as a compelling small molecule in oncology research due to its potent and selective inhibitory effects on the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator in cancer cell proliferation and survival.[1] Discovered through the screening of cyclolignans, this natural product derivative has demonstrated significant antitumor activity in a variety of preclinical models. Further investigation has revealed a dual mechanism of action, encompassing not only the targeted inhibition of the IGF-1R signaling pathway but also an independent effect on microtubule dynamics, leading to mitotic arrest and subsequent cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects.

Discovery and Background

The quest for selective IGF-1R inhibitors has been a significant focus in cancer drug development, driven by the receptor's pivotal role in malignancy. The high homology between IGF-1R and the insulin receptor (IR) has posed a considerable challenge in developing specific inhibitors, as cross-reactivity with IR can lead to undesirable metabolic side effects. The discovery of this compound as a selective IGF-1R inhibitor stemmed from a strategic investigation into the therapeutic potential of cyclolignans, a class of naturally occurring lignans.

Researchers identified that certain cyclolignans possess structural features conducive to inhibiting IGF-1R autophosphorylation at the substrate level, rather than competing with ATP, a mechanism that often leads to off-target effects on other kinases.[2] Among the screened compounds, this compound (Picropodophyllin), a stereoisomer of podophyllotoxin, was identified as a particularly potent and selective inhibitor of IGF-1R tyrosine phosphorylation.[2][3] Unlike its highly toxic stereoisomer, podophyllotoxin, this compound exhibited low toxicity, with a reported LD50 of >500 mg/kg in rodents, making it a promising candidate for further development.[2][4]

Synthesis of this compound

The asymmetric total synthesis of (-)-Isopicropodophyllone has been achieved through a catalytic approach, providing a reliable method for its production for research and potential therapeutic applications. The synthesis strategy focuses on the enzymatic desymmetrization of a meso diacetate intermediate to establish the required chirality.

Synthetic Workflow

Caption: Synthetic workflow for (-)-Isopicropodophyllone.

Experimental Protocol: Asymmetric Synthesis

The first catalytic asymmetric synthesis of (-)-Isopicropodophyllone, as reported in the literature, involves the following key steps:

-

Preparation of the Isobenzofuran (IBF) Precursor: Starting from piperonal, a three-step sequence involving bromination, acetalization, and halogen-metal exchange followed by hydroxymethylation yields the isobenzofuran precursor.

-

Diels-Alder Reaction and Formation of the meso Diester: The IBF precursor undergoes a Diels-Alder reaction with neat dimethyl acetylenedicarboxylate.

-

Hydrogenation and Reduction: The resulting adduct is subjected to catalytic hydrogenation to yield the meso diester. Subsequent reduction with lithium aluminum hydride (LiAlH4) affords the meso diol.

-

Acetylation: The meso diol is then acetylated to produce the meso diacetate.

-

Enzymatic Desymmetrization: The key asymmetric step involves the enzymatic desymmetrization of the meso diacetate using Porcine Pancreatic Lipase (PPL) mediated ester hydrolysis. This step efficiently produces the chiral monoacetate intermediate with high enantiomeric excess.

-

Conversion to Dihydronaphthalene: The chiral monoacetate undergoes a series of reactions including protecting group manipulation and oxidation, followed by a retro-Michael ring opening to form a dihydronaphthalene intermediate, setting the crucial stereocenters.

-

Introduction of the Trimethoxyphenyl Ring: The highly oxygenated trimethoxyphenyl ring is introduced late in the synthesis via an arylcopper species.

-

Final Steps: The resulting conjugate addition product is converted to (-)-Isopicropodophyllone through a two-step sequence of lactonization and deprotection.

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its potent anticancer effects. It acts as a targeted inhibitor of the IGF-1R signaling pathway and independently disrupts microtubule dynamics.

IGF-1R Signaling Pathway Inhibition

This compound selectively inhibits the autophosphorylation of the IGF-1R, a critical step in the activation of downstream signaling cascades.[2] This inhibition prevents the activation of two major signaling pathways crucial for cancer cell growth and survival: the PI3K/Akt pathway and the Ras/MAPK pathway.

Caption: IGF-1R signaling pathway inhibition by this compound.

Microtubule Depolymerization and Mitotic Arrest

Independent of its effects on IGF-1R, this compound has been shown to interfere with microtubule dynamics, leading to microtubule depolymerization. This disruption of the microtubule network results in the arrest of cancer cells in the G2/M phase of the cell cycle and can ultimately trigger mitotic catastrophe and apoptosis.

Caption: Microtubule disruption by this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its potency against IGF-1R and its cytotoxic effects on a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC50 | Reference |

| IGF-1R Autophosphorylation | Cell-free | ~1 nM | [5] |

| Cell Viability | Rhabdomyosarcoma (RH30) | ~0.1 µM | [6] |

| Cell Viability | Rhabdomyosarcoma (RD) | ~0.1 µM | [6] |

| Cell Viability | Multiple Myeloma | 0.05 - 0.5 µM | [6] |

| Cell Viability | Osteosarcoma | Not specified | [7] |

| Cell Viability | Lung Cancer | Not specified | [8] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Molecular Formula | C22H22O8 | |

| Molecular Weight | 414.41 g/mol | |

| Solubility | Poorly soluble in aqueous media | |

| LD50 (rodents) | >500 mg/kg | [2][4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro IGF-1R Kinase Assay

-

Plate Coating: Coat a 96-well plate with an anti-IGF-1R antibody overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Lysate Addition: Add cell lysates containing IGF-1R to the wells.

-

Inhibitor Treatment: Add various concentrations of this compound to the wells and incubate.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP.

-

Detection: Detect the level of receptor phosphorylation using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and a chromogenic substrate.

-

Absorbance Measurement: Measure the absorbance using a microplate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of IGF-1R kinase activity.

Apoptosis Assay (PARP Cleavage by Western Blot)

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: The presence of the cleaved PARP fragment indicates the induction of apoptosis.

Microtubule Polymerization Assay

-

Tubulin Preparation: Prepare purified tubulin in a polymerization buffer.

-

Assay Setup: In a 96-well plate, mix the tubulin solution with various concentrations of this compound or control compounds.

-

Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: An increase in absorbance indicates microtubule polymerization. A decrease or inhibition of this increase in the presence of this compound suggests its microtubule-destabilizing activity.

Conclusion

This compound represents a significant advancement in the development of targeted anticancer agents. Its dual mechanism of action, combining the selective inhibition of the critical IGF-1R signaling pathway with the disruption of microtubule dynamics, offers a multi-pronged attack on cancer cell proliferation and survival. The low toxicity profile of this compound further enhances its therapeutic potential. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, with the ultimate goal of translating these preclinical findings into effective clinical therapies for a range of malignancies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Picropodophyllotoxin | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

- 6. promega.com [promega.com]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. igbmc.fr [igbmc.fr]

Isopicropodophyllone: A Potent Inhibitor of IGF-1R Signaling in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopicropodophyllone (also known as picropodophyllone or PPP) has emerged as a compelling small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory activity against IGF-1R, and detailed methodologies for key experimental procedures used in its evaluation. The information presented is intended to support researchers and drug development professionals in the exploration of this compound as a potential therapeutic agent.

Introduction

The IGF-1R signaling pathway is frequently dysregulated in a variety of human cancers, making it an attractive target for therapeutic intervention. This compound, a cyclolignan, has demonstrated high selectivity and potency in inhibiting IGF-1R autophosphorylation and downstream signaling cascades. This guide synthesizes the current understanding of this compound's role as an IGF-1R inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of the IGF-1R signaling pathway. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. This compound effectively suppresses this initial phosphorylation step, thereby blocking the activation of two major downstream pathways: the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.[1] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against both the isolated IGF-1R enzyme and various cancer cell lines.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| IGF-1R | Kinase Assay | 1 nM | [2] |

| Uveal Melanoma Cell Lines | Cell Viability Assay | < 0.05 µM | [3] |

| Nasopharyngeal Carcinoma (CNE-2) | Cell Viability Assay (24h) | < 1 µM | [4] |

| Nasopharyngeal Carcinoma (CNE-2) | Cell Viability Assay (48h) | ≤ 0.5 µM | [4] |

| Breast Cancer (HTB-26) | Cell Viability Assay | 10 - 50 µM | |

| Pancreatic Cancer (PC-3) | Cell Viability Assay | 10 - 50 µM | |

| Hepatocellular Carcinoma (HepG2) | Cell Viability Assay | 10 - 50 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound as an IGF-1R inhibitor.

IGF-1R Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the IGF-1R enzyme.[2]

Materials:

-

96-well plates

-

Anti-IGF-1R β-subunit antibody

-

Cell lysate from an IGF-1R-expressing cell line (e.g., P6)

-

This compound

-

Tyrosine kinase buffer

-

ATP

-

Kinase assay kit (e.g., Sigma)

-

Spectrophotometer

Protocol:

-

Coat 96-well plates with an anti-IGF-1R β-subunit antibody (1 µ g/well ) overnight at 4°C.

-

Block the plates with 1% BSA in PBS-Tween for 1 hour.

-

Add 80 µ g/well of total protein lysate from an IGF-1R-expressing cell line.

-

Add various concentrations of this compound in tyrosine kinase buffer without ATP and incubate at room temperature for 30 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Perform the kinase assay according to the manufacturer's instructions (e.g., Sigma kit).

-

Measure the absorbance using a spectrophotometer to determine the level of substrate phosphorylation.

-

Calculate the IC50 value using a regression function.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.45 mg/ml)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at a predetermined density in a final volume of 100 µl/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µl of MTT solution to each well.

-

Incubate the plates for 1 to 4 hours at 37°C.

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of IGF-1R Signaling

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the IGF-1R signaling pathway following treatment with this compound.[6]

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IGF-1R, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Visualizations

IGF-1R Signaling Pathway and Inhibition by this compound

Caption: IGF-1R signaling and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for this compound evaluation.

Conclusion

This compound is a potent and selective inhibitor of IGF-1R with demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. This technical guide provides a foundational resource for researchers interested in further investigating the therapeutic potential of this compound. The detailed protocols and visual aids are intended to facilitate the design and execution of robust preclinical studies. Further research, particularly in in vivo models, is warranted to fully elucidate the clinical promise of this compound as a targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Isopicropodophyllone: A Technical Guide to its Microtubule Depolymerizing Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopicropodophyllone, also known as Picropodophyllin (PPP), is a cyclolignan demonstrating potent anti-neoplastic properties. While initially investigated as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a significant body of evidence has revealed a distinct and critical mechanism of action: the disruption of microtubule dynamics. This technical guide provides an in-depth analysis of the microtubule depolymerizing effects of this compound, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development efforts.

Mechanism of Action: Microtubule Destabilization

This compound exerts its primary cytotoxic effects on cancer cells by interfering with the dynamic instability of microtubules, a process essential for the formation and function of the mitotic spindle. This activity is independent of its effects on IGF-1R signaling.[1][2]

The core mechanism involves the following key events:

-

Inhibition of Tubulin Polymerization: this compound increases the cellular pool of soluble tubulin dimers while decreasing the amount of tubulin incorporated into polymers, particularly within the mitotic spindle.[1][2] This indicates a direct or indirect inhibition of microtubule assembly.

-

Spindle Malformation: The compound prevents the proper separation of centrosomes during mitotic entry. This results in the formation of a defective monopolar mitotic spindle, rather than the bipolar structure required for chromosome segregation.[2]

-

Mitotic Arrest and Catastrophe: Cells treated with this compound are unable to satisfy the spindle assembly checkpoint. They arrest in prometaphase, a state characterized by high Cyclin-dependent kinase 1 (CDK1) activity.[1][3] Prolonged arrest in this state ultimately triggers mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of this compound (Picropodophyllin, PPP) on cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| OCM-1 | Uveal Melanoma | < 0.05 | [4] |

| OCM-3 | Uveal Melanoma | < 0.05 | [4] |

| OCM-8 | Uveal Melanoma | < 0.05 | [4] |

| 92-1 | Uveal Melanoma | < 0.05 | [4] |

| RH30 | Rhabdomyosarcoma | ~ 0.1 | [5] |

| RD | Rhabdomyosarcoma | ~ 0.1 | [5] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but apoptosis induced at 0.5-1.0 µM | [3][6] |

| MCF-7 | Breast Adenocarcinoma | Not specified, but apoptosis induced | [3] |

Note: The IC₅₀ for IGF-1R kinase inhibition is approximately 1 nM, highlighting that the cytotoxic and microtubule-disrupting effects occur at higher concentrations.[2][7]

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Increase in G2/M Phase Cells | Citation(s) |

| 231Br | 1 µg/mL PPP, 48 hr | 86% | [7] |

| BT474Br3 | 1 µg/mL PPP, 48 hr | 35% | [7] |

| HepG2 | 0.5 µM PPP, 4 hr | 48% (difference relative to control) | [6] |

| HepG2 | 0.5 µM PPP, 8 hr | 99% (difference relative to control) | [6] |

| A549 | 0.5 µM PPP, 24 hr | Significant G2/M accumulation | [1] |

Signaling Pathways

This compound triggers two primary signaling cascades leading to cell death: mitotic catastrophe and apoptosis.

Mitotic Catastrophe Pathway

The primary pathway initiated by this compound's effect on microtubules leads to mitotic catastrophe. This process is driven by the physical disruption of the mitotic spindle, leading to a sustained cell cycle arrest with high CDK1/Cyclin B1 activity, which is ultimately lethal.

Apoptotic Signaling Pathway

In parallel with mitotic catastrophe, this compound can induce apoptosis through the intrinsic mitochondrial pathway. This is particularly evident in cell lines such as HepG2 and MCF-7.[3][8] The process involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[8]

Experimental Protocols

The following protocols are synthesized from established methodologies for studying microtubule-depolymerizing agents.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring changes in light scattering.

Workflow Diagram

Methodology:

-

Reagent Preparation:

-

Tubulin: Reconstitute purified tubulin (>99% pure, porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.

-

GTP Stock: Prepare a 100 mM GTP stock solution and store at -80°C.

-

Test Compound: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions as needed. Control is vehicle (DMSO).

-

-

Assay Procedure:

-

Work on ice to prevent premature polymerization.

-

In a pre-chilled 96-well plate, add buffer, test compound/vehicle, and tubulin.

-

To initiate polymerization, add GTP to a final concentration of 1 mM and, if required, a polymerization enhancer like 10% glycerol.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340-350 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Subtract the baseline absorbance (time zero) from all readings.

-

Plot absorbance vs. time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of compound-treated samples to the vehicle control to determine inhibitory effects (e.g., decreased rate and/or extent of polymerization).

-

Cellular Microtubule Network Analysis (Immunofluorescence)

This method allows for the direct visualization of a compound's effect on the microtubule cytoskeleton within intact cells.

Methodology:

-

Cell Culture: Seed cells (e.g., U2OS, A549, HeLa) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 8-24 hours). Include a positive control for depolymerization like colchicine (e.g., 0.05 µM).[3]

-

Fixation:

-

Gently wash cells twice with pre-warmed PBS.

-

Fix the cells with 4% formaldehyde in PBS for 20-30 minutes at room temperature.

-

-

Permeabilization:

-

Wash twice with PBS.

-

Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.

-

-

Blocking:

-

Wash twice with PBS.

-

Block with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., rat anti-α-tubulin, 1:125 dilution) in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rat, 1:500 dilution) for 1-3 hours at room temperature in the dark.

-

For nuclear counterstaining, include Hoechst 33342 or DAPI in the secondary antibody solution.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image using a fluorescence or confocal microscope.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound or vehicle for the desired time (e.g., 4, 8, 16, 24 hours).[1]

-

Cell Harvesting:

-

Collect the culture medium (containing floating/dead cells).

-

Wash adherent cells with PBS and detach using trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension at ~300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using a flow cytometer, exciting at 488 nm and collecting emission at ~610 nm.

-

Use appropriate software to gate the cell population and generate a histogram of DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a potent anti-cancer agent that functions as a microtubule depolymerizing agent, a mechanism that is distinct from its well-characterized inhibition of IGF-1R. Its ability to disrupt tubulin polymerization leads to the formation of monopolar spindles, inducing a lethal prometaphase arrest and subsequent mitotic catastrophe. Concurrently, it can trigger apoptosis via the intrinsic mitochondrial pathway. The quantitative data and detailed protocols provided herein offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound and related compounds in oncology drug development.

References

- 1. Picropodophyllin inhibits proliferation and survival of diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopicropodophyllone (Picropodophyllin): A Technical Guide to its G2/M Cell Cycle Arrest Mechanism

Executive Summary: Isopicropodophyllone, more commonly known in scientific literature as Picropodophyllin (PPP), is a potent anti-cancer agent that induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis in tumor cells. While initially characterized as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent evidence has uncovered a primary, IGF-1R-independent mechanism for its cell cycle effects. This guide details the core molecular mechanisms, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the critical pathways involved. The primary mechanism of PPP-induced G2/M arrest is the disruption of microtubule dynamics, which prevents proper mitotic spindle formation, leading to a prometaphase arrest. This action is accompanied by the pronounced activation of the CDK1/Cyclin B1 complex, a hallmark of mitotic entry and arrest.

Core Mechanism: Induction of Mitotic Arrest via Microtubule Destabilization

The defining action of Picropodophyllin (PPP) in halting cell proliferation is the induction of a mitotic block, rather than a simple G2 phase arrest.[1][2][3] This effect is primarily driven by a mechanism that is independent of its activity as an IGF-1R inhibitor.[1][2]

1.1 Microtubule Dynamics Interference The core IGF-1R-independent mechanism involves the direct interference with microtubule dynamics.[1][2] PPP treatment leads to an increase in soluble tubulin and a corresponding decrease in spindle-associated tubulin within minutes of application.[2] This disruption prevents the proper polymerization and organization of microtubules required to form a functional mitotic spindle.[4][5] The failure to form a bipolar spindle results in centrosome separation failure and the formation of a monopolar mitotic spindle.[1][2]

1.2 Dysregulation of Mitotic Machinery Cells treated with PPP exhibit a significant and sustained activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex.[1] This complex is the master regulator of entry into mitosis. While its activation is necessary for mitotic entry, the PPP-induced spindle disruption triggers the spindle assembly checkpoint, preventing cells from progressing into anaphase. This leads to a prolonged arrest in a prometaphase-like state, characterized by condensed chromosomes that cannot align properly.[1][2] Studies show that the percentage of cells positive for the mitosis marker phospho-histone H3 (pH3) increases significantly following PPP treatment.[1]

1.3 Outcome: Mitotic Catastrophe The sustained mitotic arrest caused by irreparable spindle defects ultimately leads to mitotic catastrophe.[1][2] This process is a form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent apoptosis or necrosis.[4][5]

Associated Signaling: IGF-1R and Apoptosis Pathways

While the G2/M arrest is primarily IGF-1R-independent, PPP is also a potent inhibitor of the IGF-1R signaling pathway, which contributes to its overall anti-cancer effects by reducing cell survival and proliferation signals.[6][7]

2.1 IGF-1R Pathway Inhibition PPP selectively inhibits the tyrosine kinase activity of IGF-1R with high potency (IC50 ≈ 1 nM), blocking its autophosphorylation.[8] This prevents the activation of two major downstream pro-survival and proliferative signaling cascades:

-

PI3K/Akt Pathway: Inhibition of this pathway reduces survival signals, making cells more susceptible to apoptosis.

-

Ras/MAPK Pathway: Blockade of this pathway curtails proliferative signals.

2.2 Induction of Apoptosis PPP treatment culminates in apoptotic cell death, which can be triggered through multiple mechanisms.[6] In many cell types, apoptosis is caspase-dependent and proceeds via the mitochondrial pathway. However, cell death following mitotic catastrophe can also occur through caspase-independent mechanisms.[4][7]

Quantitative Efficacy Data

The following tables summarize key quantitative findings from various studies, demonstrating the potent effects of PPP on cancer cell lines.

Table 1: Cell Cycle Arrest Induced by Picropodophyllin (PPP)

| Cell Line | Concentration | Duration | % Increase in G2/M Population | Citation |

|---|---|---|---|---|

| 231Br (Breast) | 1 µg/mL | 48 hr | 86% | [9] |

| BT474Br3 (Breast) | 1 µg/mL | 48 hr | 35% | [9] |

| HepG2 (Liver) | 0.5 µM | 4 hr | 48% | [10] |

| Jurkat (T-LBL) | Varies | 24-48 hr | Significant G2/M arrest observed | [6] |

| Molt-3 (T-LBL) | Varies | 24-48 hr | Significant G2/M arrest observed |[6] |

Table 2: Effects on Key Proteins and Apoptosis

| Cell Line | Parameter | Concentration | Duration | Observation | Citation |

|---|---|---|---|---|---|

| HepG2 (Liver) | CDK1 Activity | 0.5 µM | 8 hr | 21-fold increase | [1] |

| HepG2 (Liver) | Cyclin B1 Protein | 0.5 µM | 8 hr | 2.8-fold increase | [1] |

| Jurkat (T-LBL) | Apoptosis | 2.0 µM | 48 hr | 7.5-fold increase | [6] |

| Molt-3 (T-LBL) | Apoptosis | 2.0 µM | 48 hr | 4.5-fold increase |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PPP's effects.

4.1 Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol quantifies the distribution of cells in different phases of the cell cycle.[11]

-

Cell Culture: Seed cells in 6-well plates and treat with desired concentrations of PPP or vehicle (DMSO) for the specified duration (e.g., 2, 4, 8, 24 hours).[10]

-

Harvesting: Detach and collect cells, then wash twice with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at 4°C.[6]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A in PBS.[6]

-

Incubation: Incubate for 30 minutes at 37°C in the dark to ensure only DNA is stained.[6]

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit LT).[6]

4.2 Apoptosis Detection by Annexin V/PI Staining This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture and treat cells with PPP as described above.

-

Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's kit protocol (e.g., Annexin V-FLUOS staining kit).[1]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[1]

4.3 Western Blot Analysis This technique is used to measure the levels of specific proteins involved in cell cycle regulation and signaling.

-

Protein Extraction: After PPP treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-Akt, total Akt, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

4.4 CDK1 Kinase Assay This assay directly measures the enzymatic activity of the CDK1 complex.[1]

-

Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.[1]

-

Immunoprecipitation: Immunoprecipitate CDK1 from the cell lysate using an anti-CDK1 antibody conjugated to agarose beads.[1]

-

Kinase Reaction: Resuspend the beads in a kinase buffer containing Histone H1 as a substrate and ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Allow the kinase reaction to proceed for 20-30 minutes at 30°C.

-

Detection: Stop the reaction and analyze the phosphorylation of Histone H1 by SDS-PAGE and autoradiography or by using phospho-specific antibodies.

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Caption: PPP's primary mechanism of IGF-1R-independent mitotic arrest.

Caption: PPP's secondary mechanism: inhibition of the IGF-1R survival pathway.

References

- 1. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]

- 4. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

Isopicropodophyllone and the Apoptosis Induction Pathway: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The term "Isopicropodophyllone" is not commonly used in peer-reviewed literature. The vast majority of research in this area refers to Picropodophyllin (PPP) , a well-characterized stereoisomer of podophyllotoxin. This guide will focus on the extensive data available for Picropodophyllin (PPP) and its closely related epimer, Picropodophyllotoxin (PPT), which are believed to represent the compound class of interest for this technical overview.

Abstract

Picropodophyllin (PPP), a cyclolignan derived from the Mayapple plant, is a potent anti-cancer agent that induces apoptosis in a wide range of tumor cells. Its primary mechanism involves the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator of tumor cell proliferation and survival. Inhibition of IGF-1R by PPP disrupts major downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/Erk pathways. This disruption culminates in the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of Bcl-2 family proteins, cytochrome c release, and subsequent caspase activation. Furthermore, evidence suggests that PPP can also induce apoptosis and cell cycle arrest through IGF-1R-independent mechanisms, such as microtubule destabilization leading to mitotic catastrophe. This guide provides a comprehensive overview of these apoptotic pathways, summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of the core mechanisms.

Mechanisms of Apoptosis Induction

Picropodophyllin employs a multi-faceted approach to induce apoptosis in cancer cells, primarily revolving around both IGF-1R dependent and independent pathways.

IGF-1R Dependent Pathway

The most well-documented mechanism of PPP is its function as a selective and potent inhibitor of the IGF-1R tyrosine kinase[1]. Overexpression of IGF-1R is common in many cancers and is crucial for malignant transformation and survival[2].

-

Inhibition of Receptor Activation: PPP binds to the IGF-1R, inhibiting its autophosphorylation and subsequent activation[3]. This action is selective, with minimal effect on the homologous insulin receptor[3].

-

Downregulation of Pro-Survival Signaling: The inhibition of IGF-1R activation blocks two major downstream signaling cascades critical for cell survival and proliferation:

-

PI3K/Akt Pathway: PPP treatment leads to a marked decrease in the levels of phosphorylated Akt (p-Akt)[4]. The Akt pathway is a central hub for promoting cell survival by inhibiting apoptotic proteins.

-

MAPK/Erk Pathway: PPP also attenuates the phosphorylation of MAPK (mitogen-activated protein kinase), another key pathway involved in cell proliferation and growth[2].

-

Intrinsic (Mitochondrial) Apoptosis Pathway

The blockade of IGF-1R signaling by PPP directly triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is a caspase-dependent process initiated by intracellular signals[4].

-

Modulation of Bcl-2 Family Proteins: PPP treatment shifts the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It causes a significant elevation of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2[4]. This results in an increased Bax/Bcl-2 ratio, which is a critical trigger for mitochondrial permeabilization. PPP also downregulates other anti-apoptotic proteins like Bcl-XL[4].

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome C Release and Apoptosome Formation: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm[4].

-

Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex activates the initiator caspase, Caspase-9 . Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3 [4].

-

Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of programmed cell death[5].

IGF-1R Independent Pathway: Microtubule Destabilization

Several studies have revealed that PPP can induce cell cycle arrest and cell death through mechanisms independent of its effects on IGF-1R. This pathway involves the disruption of microtubule dynamics.

-

Mitotic Arrest: PPP treatment causes a G2/M phase cell cycle arrest in tumor cells[6]. This arrest is not simply at the G2/M checkpoint but occurs specifically in mitosis, leading to a pro-metaphase arrest[6].

-

Microtubule Depolymerization: PPP interferes with microtubule dynamics, increasing the amount of soluble tubulin and preventing the proper formation of the bipolar mitotic spindle[6]. This results in monopolar spindles and subsequent mitotic arrest.

-

Mitotic Catastrophe: Prolonged mitotic arrest triggers mitotic catastrophe, a form of cell death that occurs during mitosis, which can be followed by apoptosis or necrosis. This effect has been observed even in cells depleted of IGF-1R[6].

Role of Reactive Oxygen Species (ROS) and Stress Pathways

The related compound Picropodophyllotoxin (PPT) has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).

-

ROS Generation: PPT treatment leads to a significant increase in intracellular ROS levels[7].

-

Activation of Stress Kinases: The accumulation of ROS activates stress-related signaling pathways, particularly the p38 MAPK pathway[7].

-

Induction of Apoptosis: The activation of p38 MAPK contributes to the induction of both cell cycle arrest and apoptosis[7].

Quantitative Analysis of Cytotoxic and Apoptotic Effects

The efficacy of Picropodophyllin and its analogs varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Picropodophyllin (PPP) and Picropodophyllotoxin (PPT) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| PPP | Jurkat | T-cell Leukemia | 48 h | 1.5 | [4] |

| PPP | Molt-3 | T-cell Leukemia | 48 h | 1.0 | [4] |

| PPT | HCT116 | Colorectal Carcinoma | 24 h | 0.55 | [7] |

| PPT | HCT116 | Colorectal Carcinoma | 48 h | 0.28 | [7] |

Table 2: Effects of Picropodophyllin (PPP) on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Observation | Reference |

| Jurkat | 2.0 µM PPP, 48 h | Apoptosis Induction | 7.5-fold increase vs. control | [4] |

| Molt-3 | 2.0 µM PPP, 48 h | Apoptosis Induction | 4.5-fold increase vs. control | [4] |

| HepG2 | PPP (dose-dependent) | Protein Expression | Increased Bax/Bcl-2 ratio | [4] |

| Jurkat & Molt-3 | PPP | Cell Cycle | G2/M Phase Arrest | [4] |

| HCT116 | PPT (dose-dependent) | Cell Cycle | G1 Phase Arrest | [7] |

Visualizing the Pathways and Workflows

Signaling Pathways of Picropodophyllin-Induced Apoptosis

The following diagram illustrates the interconnected signaling pathways activated by Picropodophyllin (PPP) to induce apoptosis.

Caption: Picropodophyllin (PPP) apoptosis induction signaling pathways.

Experimental Workflow for Assessing Apoptosis

The diagram below outlines a typical experimental workflow to evaluate the pro-apoptotic effects of a compound like Picropodophyllin.

Caption: Experimental workflow for evaluating PPP-induced apoptosis.

Key Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Picropodophyllin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This is the gold-standard method for quantifying apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.

Principle: Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (rarely observed).

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with Picropodophyllin for the desired time. For adherent cells, gently trypsinize and collect them. Combine with the supernatant which may contain floating apoptotic cells[2].

-

Cell Washing: Collect 1-5 x 10^5 cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cells once with cold 1X PBS and carefully discard the supernatant[1].

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]. The calcium is critical for Annexin V binding to PS.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension[1].

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[1].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry[2].

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptosis signaling cascade.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

Protocol:

-

Cell Lysis: After treatment with Picropodophyllin, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels between treated and control samples.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Isopicropodophyllone Analogues: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isopicropodophyllone is a naturally occurring cyclolignan and an analogue of podophyllotoxin, a compound renowned for its cytotoxic properties and as a precursor for clinically significant anticancer drugs. This technical guide provides an in-depth overview of the natural sources of this compound and its related analogues. It details the primary plant families and species from which these compounds are isolated, presents available quantitative data on their occurrence, outlines comprehensive experimental protocols for their extraction and characterization, and explores their biological activities through relevant signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Sources

This compound and its analogues are predominantly found within a select group of plant species, primarily belonging to the Berberidaceae and Burseraceae families. These compounds are aryltetralin lignans, a class of secondary metabolites synthesized by plants as part of their defense mechanisms.

The most well-documented sources are species within the Podophyllum genus. The rhizomes of these perennial herbs are particularly rich in these lignans.

-

Podophyllum emodi (syn. Sinopodophyllum hexandrum) : Commonly known as the Himalayan Mayapple, this plant is a principal source of podophyllotoxin and its related isomers, including this compound.[1] The plant is native to the Himalayan region.[1] An analysis of its chemical constituents confirmed the presence of this compound alongside podophyllotoxin, 4'-demethylpodophyllotoxin, and peltatins.[1][2][3]

-

Podophyllum peltatum : Known as the American Mayapple, this species is another significant source of podophyllotoxin and its derivatives. While podophyllotoxin is the major lignan, its analogues are also present.

-

Bursera fagaroides : This medicinal tree, endemic to Mexico, is a recognized source of various podophyllotoxin analogues.[4] Studies on its bark and leaves have led to the isolation of lignans such as yatein, acetylpodophyllotoxin, and 7′,8′-dehydropodophyllotoxin, which are structurally related to this compound.[4][5]

Other plant genera, including Dysosma and Diphylleia, are also known to produce podophyllotoxin-type lignans and are therefore potential, though less characterized, sources of this compound analogues.

Quantitative Analysis of Lignans from Natural Sources

The concentration of this compound and its analogues can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part analyzed. Direct quantitative data for this compound is sparse in the literature, as analyses often focus on the more abundant podophyllotoxin. However, the data for major lignans provides a context for the expected yield of related analogues.

| Plant Species | Plant Part | Major Lignan(s) | Reported Content (% of Dry Weight) | This compound Analogue(s) Present | Reference(s) |

| Podophyllum emodi | Rhizome | Podophyllotoxin | 32-60% (of resin) | This compound, Picropodophyllotoxin | [1] |

| Podophyllum hexandrum | Rhizome | Podophyllotoxin | Not specified | General phytochemicals quantified | [6][7] |

| Bursera fagaroides | Leaves, Bark | Yatein, Acetylpodophyllotoxin | Not specified | Acetylpodophyllotoxin, 7′,8′-dehydropodophyllotoxin | [5][8] |

Note: The content of this compound is typically lower than that of the principal lignan, podophyllotoxin, and its isolation often occurs as a minor component during the purification of the major compounds.

Experimental Protocols

The isolation and characterization of this compound analogues from plant material involve a multi-step process requiring careful extraction, separation, and analytical techniques.

General Workflow for Extraction and Isolation

The following diagram outlines a typical workflow for isolating lignans like this compound from plant rhizomes.

Detailed Methodologies

1. Extraction of Crude Resin (Podophyllin):

-

Objective: To extract the crude lignan-rich resin from the plant material.

-

Protocol:

-

Air-dry the rhizomes of Podophyllum emodi and grind them into a coarse powder.

-

Extract the powder with methanol (e.g., using a Soxhlet apparatus or by refluxing) for several hours to exhaustively extract the secondary metabolites.[7][9]

-

Filter the methanolic extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick, viscous extract.

-

Precipitate the crude resin, known as podophyllin, by slowly adding the concentrated extract to a 5% aqueous sodium carbonate (Na₂CO₃) solution with stirring.[1]

-

Filter the resulting granular precipitate, wash with water, and dry thoroughly. This podophyllin resin contains a mixture of lignans.[1]

-

2. Isolation of this compound:

-

Objective: To separate individual lignans from the crude resin.

-

Protocol:

-

Dissolve the dried podophyllin resin in a suitable solvent like ethyl acetate, which has good solubility for lignans.[1]

-

Subject the dissolved extract to column chromatography using silica gel as the stationary phase.[1]

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

-

Pool the fractions containing the target compound (this compound) and concentrate them.

-

Perform recrystallization from a suitable solvent system (e.g., chloroform-methanol) to obtain the pure crystalline compound.

-

3. Structural Characterization:

-

Objective: To confirm the identity and structure of the isolated compound.

-

Protocols:

-

High-Performance Liquid Chromatography (HPLC): Ascertain the purity of the final compound.[1]

-

UV-Vis Spectroscopy: Determine the ultraviolet absorption maxima, which are characteristic of the chromophoric system in the molecule.

-

Infrared (IR) Spectroscopy: Identify functional groups present, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and aromatic (C=C) groups.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its molecular formula.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR to provide detailed information about the carbon-hydrogen framework, confirming the precise structure, connectivity, and stereochemistry of this compound.

-

Biological Activity and Signaling Pathways

While this compound itself is less studied, its biological activity can be inferred from its close structural analogues, particularly its epimer, picropodophyllin (PPP). Picropodophyllin is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[10][11][12]

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligand (IGF-1 or IGF-2), triggers downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[13][14] Inhibition of this receptor can block these pathways, leading to apoptosis and cell cycle arrest in cancer cells.[10]